molecular formula C18H22N2O4 B2604097 ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate CAS No. 303146-61-4

ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate

Cat. No.: B2604097
CAS No.: 303146-61-4
M. Wt: 330.384
InChI Key: WCGDBLOADOWLAC-VMPITWQZSA-N
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Description

Ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate is an organic compound with a complex structure that includes a pyridazine ring, an ethoxystyryl group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides or amines .

Scientific Research Applications

Ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate include other pyridazine derivatives with varying substituents. Examples include:

  • Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate
  • Ethyl 2-[3-(4-chlorostyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The ethoxystyryl group, in particular, may impart unique electronic and steric effects that differentiate it from other pyridazine derivatives .

Properties

IUPAC Name

ethyl 2-[3-[(E)-2-(4-ethoxyphenyl)ethenyl]-6-oxo-4,5-dihydropyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-3-23-16-10-6-14(7-11-16)5-8-15-9-12-17(21)20(19-15)13-18(22)24-4-2/h5-8,10-11H,3-4,9,12-13H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGDBLOADOWLAC-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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